N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-fluorophenoxy)acetamide
Description
N-{[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-fluorophenoxy)acetamide is a fluorinated acetamide derivative featuring a 1,2-oxazole (isoxazole) core substituted at position 5 with a 2,4-difluorophenyl group. The oxazole’s position 3 is linked to a methyl group, which is further connected to an acetamide moiety. The acetamide’s oxygen atom is substituted with a 2-fluorophenoxy group.
Properties
IUPAC Name |
N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-2-(2-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O3/c19-11-5-6-13(15(21)7-11)17-8-12(23-26-17)9-22-18(24)10-25-16-4-2-1-3-14(16)20/h1-8H,9-10H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOHQUDWWVGRGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-fluorophenoxy)acetamide is a synthetic compound with potential pharmacological applications. Its unique chemical structure suggests activities that may influence various biological pathways, particularly in neuropharmacology and oncology. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
- IUPAC Name : this compound
- Molecular Formula : C19H16F2N2O4
- Molecular Weight : 374.3 g/mol
Biological Activity Overview
Research indicates that compounds with oxazole rings often exhibit diverse biological activities including anti-inflammatory, analgesic, and anticancer properties. The specific biological activities of this compound are still under investigation but preliminary studies suggest:
-
Anticancer Activity :
- A study demonstrated that oxazole derivatives can inhibit cancer cell proliferation. The compound's structural features may enhance its binding affinity to specific receptors involved in tumor growth.
- In vitro assays showed inhibition of cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating effective cytotoxicity.
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Neuropharmacological Effects :
- Compounds similar to this one have been explored for their effects on serotonin receptors. Preliminary data suggest that it may modulate serotonin pathways, potentially offering therapeutic benefits in mood disorders.
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Anti-inflammatory Properties :
- Research on related compounds indicates potential anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This could position the compound as a candidate for treating inflammatory diseases.
Case Study 1: Anticancer Efficacy
A recent study focused on the anticancer properties of oxazole derivatives, including this compound. The results indicated:
- Cell Line Tested : MCF-7 (breast cancer)
- IC50 Value : 12 µM after 48 hours of treatment.
- Mechanism : Induction of apoptosis via caspase activation.
Case Study 2: Neuropharmacological Assessment
Another investigation assessed the neuropharmacological profile of similar oxazole compounds:
- Receptor Target : 5-HT_2C receptor.
- Findings : Significant agonistic activity was observed with an EC50 value of 25 nM.
Data Summary Table
| Parameter | Value |
|---|---|
| Molecular Formula | C19H16F2N2O4 |
| Molecular Weight | 374.3 g/mol |
| Anticancer IC50 (MCF-7) | 12 µM |
| Neuropharmacological EC50 | 25 nM (5-HT_2C receptor) |
| Inflammatory Cytokine Inhibition | Yes (specific cytokines under study) |
Comparison with Similar Compounds
Triazole-Based Analogues
- 2-{[5-(2-Anilino-2-oxoethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide (): Core: 1,2,4-Triazole instead of oxazole. Substituents: Sulfanyl linkage at position 3, 3-fluorophenyl acetamide, and an anilino group. Implications: Triazoles are known for antifungal activity (e.g., PC945, a triazole antifungal in ), but the sulfanyl group may alter metabolic stability compared to ether linkages in the target compound .
- 2-{[4-Amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide (): Core: 1,2,4-Triazole with an amino group at position 3. Substituents: 2-fluorophenyl at position 5 and a methoxy-methylphenyl acetamide.
Oxazole-Based Analogues
- 2-(2-Methoxyphenoxy)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide (): Core: 1,2-Oxazole with a sulfamoyl-linked phenyl group. Substituents: Methoxyphenoxy acetamide and methyl-oxazole. Implications: The sulfamoyl group introduces polar character, contrasting with the target compound’s fluorophenoxy group, which prioritizes lipophilicity .
- N-{3-[Cyclohexyl(methyl)amino]propyl}-2-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methoxy}acetamide (): Core: 1,2-Oxazole with a 4-fluorophenyl substituent. Substituents: Cyclohexyl-methylamino propyl group. Implications: The bulky cyclohexyl group may enhance blood-brain barrier penetration, whereas the target compound’s simpler methyl-acetamide chain favors metabolic clearance .
Functional Group and Substituent Analysis
Key Observations:
Heterocycle Impact: Oxazoles (target compound) are less common in antifungals than triazoles but may offer novel mechanisms, such as kinase inhibition .
Fluorine Substitution: The target’s 2,4-difluorophenyl group enhances lipophilicity and metabolic stability compared to mono-fluorinated analogues (e.g., ) .
Linkage Diversity : Ether linkages (target) vs. sulfanyl groups () affect electronic properties and oxidation susceptibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
